(5E)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-chlorobenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can lead to a variety of functionalized thiazolidinedione compounds.
Scientific Research Applications
(5E)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including diabetes and inflammation.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (5E)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in the context of its potential anticancer activity, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione compound used as an antidiabetic agent.
Pioglitazone: Similar to rosiglitazone, it is used to treat type 2 diabetes.
Troglitazone: An older thiazolidinedione compound that was withdrawn from the market due to safety concerns.
Uniqueness
(5E)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Unlike other thiazolidinedione compounds, it features a chlorophenyl group and a methylene group, which may contribute to its unique biological activities and chemical reactivity.
Properties
CAS No. |
5376-20-5 |
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Molecular Formula |
C10H6ClNO2S |
Molecular Weight |
239.68 g/mol |
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |
InChI Key |
LODOBCLAGUEESL-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)S2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)Cl |
Origin of Product |
United States |
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